molecular formula C11H14FNO2 B13168674 Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate

Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate

Cat. No.: B13168674
M. Wt: 211.23 g/mol
InChI Key: JEOWTUWCYJLKCG-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate is an organic compound with the molecular formula C11H14FNO2 This compound is characterized by the presence of an amino group, a fluorophenyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate typically involves the reaction of 4-fluorobenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate
  • Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate

Uniqueness

Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate (commonly referred to as MAFP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MAFP, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

MAFP is characterized by the presence of an amino group, a methyl ester, and a para-fluorophenyl moiety. The molecular formula is C12H14FNO2, with a molecular weight of approximately 223.25 g/mol. The structural features contribute to its unique reactivity and interaction with biological targets.

The biological activity of MAFP is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances lipophilicity, allowing for better membrane permeability and increased binding affinity through hydrophobic interactions. The amino group facilitates hydrogen bonding with biological macromolecules, which can modulate the activity of various proteins involved in cellular processes.

Antiviral and Antimicrobial Properties

Research indicates that MAFP exhibits notable antiviral and antimicrobial properties. Preliminary studies suggest that the compound may inhibit viral replication and bacterial growth, making it a candidate for further investigation in the development of antiviral and antibacterial agents .

Enzyme Inhibition

MAFP has been utilized in enzyme inhibition studies, where it has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in conditions where modulation of enzyme activity is beneficial.

Potential Therapeutic Applications

Ongoing research is exploring MAFP's potential therapeutic applications, particularly in drug development for conditions such as cancer and inflammatory diseases. Its structural characteristics may allow it to serve as a precursor for synthesizing more complex pharmaceutical compounds .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of MAFP:

  • Antimicrobial Activity : A study demonstrated that MAFP exhibited significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Enzyme Interaction Studies : Molecular docking simulations revealed that MAFP binds effectively to target enzymes, suggesting a mechanism through which it may exert its biological effects. These studies indicated that the binding affinity was influenced by the fluorophenyl substituent .
  • Pharmacological Screening : In vivo studies using animal models have shown promising results regarding MAFP's safety profile and efficacy in reducing inflammation and tumor growth, warranting further clinical investigation .

Data Table: Comparison of Biological Activities

Biological Activity Description Reference
AntimicrobialInhibits growth of bacterial strains
Enzyme InhibitionModulates enzyme activity through binding
AntiviralPotentially inhibits viral replication
Therapeutic PotentialCandidate for drug development in cancer therapy

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(4-fluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-5,9H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOWTUWCYJLKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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